molecular formula C10H12BrClO B8031148 1-Bromo-2-butoxy-4-chlorobenzene

1-Bromo-2-butoxy-4-chlorobenzene

Cat. No.: B8031148
M. Wt: 263.56 g/mol
InChI Key: VVUDBWCARTUSTR-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxy-4-chlorobenzene (CAS 1881292-66-5 ) is an organic compound with the molecular formula C10H12BrClO and a molecular weight of 263.56 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is particularly significant in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in patented routes for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a precursor in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes . The compound is characterized by a butoxy chain linked to a benzene ring that is differentially substituted with bromo and chloro groups, making it a versatile substrate for further functionalization through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers value this compound for its application in exploring new synthetic pathways and developing potential therapeutic agents . Available for R&D applications, this product is classified with the signal word "Warning" and carries hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Standard safety precautions include wearing protective gloves and eye protection. This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

1-bromo-2-butoxy-4-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUDBWCARTUSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-butoxy-4-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-butoxy-4-chlorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-butoxy-4-chlorobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-butoxy-4-chlorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-butoxy-4-chlorobenzene exerts its effects involves electrophilic aromatic substitution. In this process, the electrophile (bromine) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Halogenated Benzenes with Alkoxy Groups

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Substituent Positions Purity (%) Key Properties/Applications Reference
4-Bromo-1-butoxy-2-chlorobenzene C₁₀H₁₂BrClO Br (4), -OCH₂CH₂CH₂CH₃ (1), Cl (2) 95 Intermediate in organic synthesis; high lipophilicity
4-Bromo-2-chloro-1-methoxybenzene C₇H₆BrClO Br (4), Cl (2), -OCH₃ (1) N/A Smaller alkoxy group increases reactivity in nucleophilic substitution
1-Bromo-4-chloro-2-fluorobenzene C₆H₃BrClF Br (1), Cl (4), F (2) N/A Fluorine’s electronegativity enhances stability; used in pharmaceuticals
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO Br (4), -OCH₂CH₃ (2), -CH₃ (1) N/A Ethoxy and methyl groups improve solubility in non-polar solvents
Key Observations:
  • Steric Effects : The butoxy group in 1-bromo-2-butoxy-4-chlorobenzene reduces reactivity in substitution reactions compared to methoxy or ethoxy analogs due to increased steric hindrance .
  • Electronic Effects : Bromine and chlorine direct electrophilic attacks to the para position relative to the alkoxy group. Fluorine (in 1-bromo-4-chloro-2-fluorobenzene) further stabilizes the ring via resonance .
  • Lipophilicity : Longer alkoxy chains (e.g., butoxy vs. methoxy) enhance lipid solubility, impacting bioavailability and environmental persistence .

Halogenated Benzene Derivatives with Multiple Substituents

Compounds like 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS N/A) and 4-Bromobenzyl chloride (CAS 589-17-3) exhibit distinct reactivity due to additional halogens or functional groups:

  • 1-Bromo-2-(bromomethyl)-4-chlorobenzene : The bromomethyl group (-CH₂Br) introduces a reactive site for further alkylation or elimination reactions, unlike the butoxy group .
  • 4-Bromobenzyl chloride : The benzyl chloride moiety (-CH₂Cl) is highly reactive in nucleophilic substitutions, contrasting with the stability of the ether-linked butoxy group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-2-butoxy-4-chlorobenzene in academic laboratories?

  • Methodology :

  • Nucleophilic Substitution : React 4-chloro-2-bromophenol with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the butoxy group via an SN2 mechanism.

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC (>98% purity) .

  • Retrosynthetic Planning : Leverage databases like REAXYS and PISTACHIO to prioritize feasible routes based on precursor availability and reaction plausibility scores (e.g., Top-N results with relevance heuristics) .

    • Data Table :
ParameterValue/RecommendationSource
Solvent SystemDMF or DMSO
CatalystK₂CO₃
Reaction Time12–24 hours at 80°C
Yield OptimizationMonitor via GC-MS

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and butoxy chain signals (δ 1.0–4.0 ppm). Chlorine and bromine substituents induce distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 263.56 (C₁₀H₁₂BrClO) .
  • Elemental Analysis : Match experimental C/H/Br/Cl/O percentages to theoretical values (±0.3% tolerance) .

Q. What are the primary reaction pathways for this compound in organic synthesis?

  • Methodology :

  • Substitution Reactions : The bromine atom undergoes nucleophilic displacement with amines or thiols to form aryl ethers or sulfides. Use Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura) .
  • Oxidation/Reduction :
  • Oxidation : Ozonolysis of the butoxy chain yields aldehydes; strong oxidants (KMnO₄) produce carboxylic acids .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) removes halogens, generating dehalogenated intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model halogen bonding and transition states. Becke’s three-parameter functional minimizes thermochemical errors (<3 kcal/mol) .

  • Reactivity Insights :

  • Calculate Fukui indices to identify electrophilic sites (bromine > chlorine).

  • Simulate reaction coordinates for SN2 pathways using Gaussian09 .

    • Data Table :
ParameterValue (DFT/B3LYP)Source
Bond Length (C-Br)1.89 Å
Activation Energy18.7 kcal/mol (SN2)

Q. What mechanisms explain contradictory product distributions in halogen displacement reactions?

  • Methodology :

  • Isotopic Labeling : Use ⁸¹Br-labeled substrate to track competing pathways (e.g., radical vs. ionic mechanisms) .
  • Kinetic Analysis : Perform Eyring plots to distinguish between entropy-driven (disordered transition states) and enthalpy-driven pathways .
  • Computational Validation : Compare experimental yields with DFT-predicted activation barriers for alternative mechanisms .

Q. How can researchers resolve discrepancies in oxidation product yields under varying conditions?

  • Methodology :

  • Controlled Experiments : Systematically vary oxidants (e.g., KMnO₄ vs. CrO₃) and solvents (polar vs. nonpolar) to isolate steric/electronic effects .
  • LC-MS Monitoring : Track intermediates (e.g., epoxides) to identify kinetic vs. thermodynamic control .
  • Solvent Parameterization : Use Kamlet-Taft parameters to correlate solvent polarity with product selectivity .

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